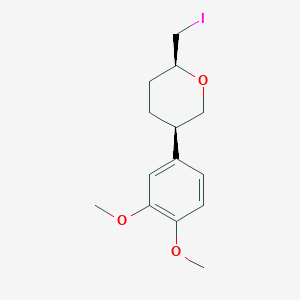
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an iodomethyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate oxane precursor.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with sodium azide can produce azido derivatives.
Applications De Recherche Scientifique
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(methyl)oxane: Similar structure but with a methyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane lies in its iodomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry and biological research, where selective modification of biomolecules is often desired.
Propriétés
Formule moléculaire |
C14H19IO3 |
|---|---|
Poids moléculaire |
362.20 g/mol |
Nom IUPAC |
(2S,5R)-5-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C14H19IO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
HHZZABRXVNAUDI-RYUDHWBXSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CI)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCC(OC2)CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)

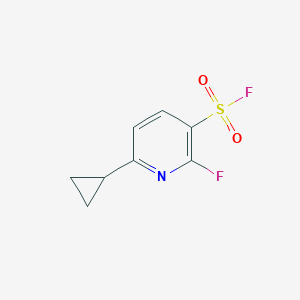

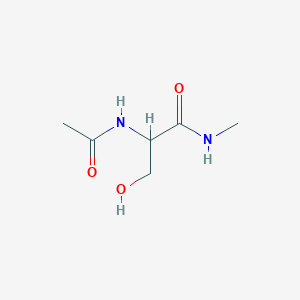

![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)
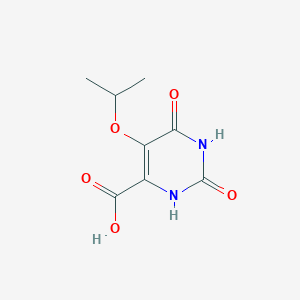
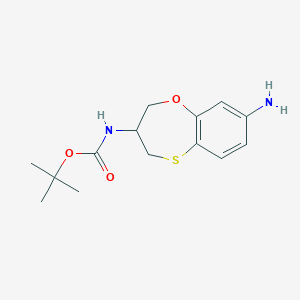
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)

